molecular formula C15H9ClF3N3S B2637518 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 722465-47-6

5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2637518
CAS No.: 722465-47-6
M. Wt: 355.76
InChI Key: GAQQGONGYSOFNB-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with 3-(trifluoromethyl)benzylamine in the presence of a base, followed by cyclization with thiourea to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-N-(3-(trifluoromethyl)phenyl)-2-furamide
  • 5-(2-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide

Uniqueness

Compared to similar compounds, 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3S/c16-12-7-2-1-6-11(12)13-20-21-14(23)22(13)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQGONGYSOFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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